molecular formula C20H20N2O5 B12518966 (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid

Cat. No.: B12518966
M. Wt: 368.4 g/mol
InChI Key: GCQNMZCRYMMHTM-QGZVFWFLSA-N
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Description

(2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid is a chiral amino acid derivative featuring two critical functional groups:

  • Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the α-amino position, a standard protective group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .

This compound’s R-configuration at the α-carbon is critical for its stereospecific interactions in peptide chains, influencing folding and receptor binding.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

GCQNMZCRYMMHTM-QGZVFWFLSA-N

Isomeric SMILES

CNC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc-D-methylcarbamoylalanine is widely used in solid-phase peptide synthesis (SPPS). Its protective group allows for selective coupling reactions, facilitating the assembly of peptides with specific sequences. The fluorenylmethoxycarbonyl (Fmoc) group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions.

Case Study: Peptide Drug Development

In a study focusing on the synthesis of peptide-based drugs, researchers utilized Fmoc-D-methylcarbamoylalanine to incorporate non-natural amino acids into peptide chains. This approach enhanced the pharmacological properties of the peptides, leading to improved efficacy and stability in biological systems .

Bioconjugation Techniques

The compound serves as a building block for bioconjugation strategies, allowing for the attachment of various biomolecules such as enzymes, antibodies, or fluorescent tags to peptides. This application is crucial in developing targeted therapies and diagnostic tools.

Example: Targeted Drug Delivery

In targeted drug delivery systems, Fmoc-D-methylcarbamoylalanine can be conjugated with drug molecules to enhance specificity towards cancer cells. By modifying the peptide structure, researchers have been able to create more effective treatments with reduced side effects .

Protein Engineering

Fmoc-D-methylcarbamoylalanine is employed in protein engineering to introduce specific functionalities into proteins. This capability allows scientists to design proteins with novel properties for therapeutic or industrial applications.

Research Insight: Enzyme Modification

A recent study demonstrated that incorporating Fmoc-D-methylcarbamoylalanine into enzyme structures could alter their catalytic properties. By fine-tuning the amino acid composition, researchers achieved enzymes with enhanced activity and selectivity for specific substrates .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing high-performance liquid chromatography (HPLC) methods to analyze complex mixtures of peptides and proteins. Its unique structure aids in the separation and identification of target compounds.

Application: Quality Control

In pharmaceutical manufacturing, Fmoc-D-methylcarbamoylalanine is used as a standard in HPLC methods for quality control of peptide drugs. This ensures that the final products meet required purity and potency specifications .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisSPPS using Fmoc protectionHigh efficiency and specificity
BioconjugationAttachment of biomoleculesEnhanced targeting and efficacy
Protein EngineeringModification of protein structuresNovel functionalities
Analytical ChemistryHPLC method developmentReliable quality control

Mechanism of Action

The primary mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related Fmoc-protected amino acids, emphasizing substituent diversity and properties:

Compound Name Substituent (β-position) Configuration Molecular Weight (g/mol) Purity (HPLC) Key Applications
Target: (2R)-2-{[(Fmoc)amino]-3-(methylcarbamoyl)propanoic acid -CONHMe R ~365.4* N/A Peptide synthesis, drug design
(S)-2-[(Fmoc)amino]-3-(o-tolyl)propanoic acid -C₆H₃(CH₃)- (ortho-methyl) S 401.45 99.76% SPPS, hydrophobic residue incorporation
(R)-2-[(Fmoc)amino]-3-(3,5-difluorophenyl)propanoic acid -C₆H₃F₂- (3,5-difluoro) R ~415.4* N/A Fluorinated peptide analogs
(S)-2-[(Fmoc)amino]-3-[(2-hydroxyethyl)sulfanyl]propanoic acid -S-CH₂CH₂OH S ~397.5* N/A Thioether linkage in peptides
(R)-2-[(Fmoc)amino]-3-(((allyloxy)carbonyl)amino)propanoic acid -NHCOOCH₂CH=CH₂ R 410.42 N/A Dual protection strategies
(2R)-3-(4-aminophenyl)-2-[(Fmoc)amino]propanoic acid -C₆H₄NH₂- (para-amino) R ~400.4* N/A Conjugation or fluorescent tagging
Key Observations:

Substituent Effects on Physicochemical Properties :

  • The methylcarbamoyl group (-CONHMe) in the target compound enhances hydrogen-bonding capacity compared to hydrophobic aryl groups (e.g., o-tolyl in ) or fluorinated phenyl rings (e.g., 3,5-difluorophenyl in ). This may improve aqueous solubility relative to aromatic analogs.
  • Thioether-containing derivatives (e.g., ) introduce sulfur-based reactivity, enabling disulfide bridge formation or metal coordination.

Stereochemical Impact: The R-configuration in the target compound contrasts with S-isomers (e.g., ), which may alter peptide secondary structures or receptor binding. For example, S-configured o-tolyl derivatives are used to mimic natural L-amino acids in SPPS .

Synthetic Challenges :

  • Steric hindrance from bulky substituents (e.g., o-tolyl) can reduce coupling efficiency in SPPS, whereas smaller groups like -CONHMe may facilitate stepwise synthesis.
  • Allyl-protected derivatives (e.g., ) allow orthogonal deprotection strategies, enabling complex peptide architectures.

Analytical and Stability Data

  • Purity : HPLC purity >99% is achievable for well-characterized analogs like the o-tolyl derivative , setting a benchmark for the target compound.
  • Storage: Most Fmoc-protected amino acids require storage at -20°C to prevent degradation, as noted for the o-tolyl compound .

Biological Activity

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid, commonly referred to as Fmoc-Ile-(Me)2, is a derivative of isoleucine that has garnered attention in biological and medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methylcarbamoyl moiety. These structural elements contribute to its biological activity, particularly in peptide synthesis and as a potential therapeutic agent.

The compound's molecular formula is C16H18N2O4, with a molecular weight of 302.33 g/mol. The presence of the Fmoc group enhances its stability and solubility in organic solvents, making it suitable for various applications in peptide synthesis.

1. Antimicrobial Activity

Research has indicated that Fmoc-Ile-(Me)2 exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

2. Cellular Mechanisms

The compound influences several cellular pathways:

  • Apoptosis : Fmoc-Ile-(Me)2 has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : It affects cell cycle progression, notably causing G1 phase arrest in certain cancer cells, thereby inhibiting proliferation.
  • Inflammatory Response : The compound modulates NF-κB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of Fmoc-Ile-(Me)2:

  • Study 1 : A 2020 study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of Fmoc-Ile-(Me)2 on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 25 µM, suggesting potent anti-cancer activity.
  • Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, indicating strong antibacterial efficacy.

Data Tables

Biological ActivityCell Type/OrganismIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
CytotoxicMCF-7 (Breast Cancer Cells)25 µM
Apoptosis InductionVarious Cancer Cell LinesN/A

Synthesis and Applications

Fmoc-Ile-(Me)2 is synthesized using standard peptide coupling methods. Its applications extend beyond basic research; it is utilized in drug design as a building block for peptide-based therapeutics. The Fmoc group allows for easy incorporation into peptide chains while providing protection during synthesis.

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